![molecular formula C12H9Cl3N2O B2802751 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone CAS No. 926386-92-7](/img/structure/B2802751.png)
1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone
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Description
1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone, commonly referred to as 2,4,6-TCP-H, is a synthetic molecule with a wide array of applications in scientific research. It is a versatile compound that can be used as a reagent, catalyst, or ligand in a variety of chemical reactions and processes. 2,4,6-TCP-H is a hydrazone derivative of 2,4,6-trichlorophenol, a common industrial chemical. The hydrazone group in 2,4,6-TCP-H is responsible for its unique properties, which make it a valuable tool in scientific research.
Scientific Research Applications
Synthesis and Organic Chemistry
Research has demonstrated the utility of 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone in the synthesis of heterocyclic compounds. For instance, the regioselectivity of formation of 2-pyrazolylthiazoles and their precursors from reactions involving hydrazinothiazoles and diketones showcases the compound's relevance in creating structurally complex and novel organic compounds. These heterocyclic compounds, characterized by NMR and X-ray analysis, are significant for their potential applications in medicinal chemistry and material science (Denisova et al., 2002).
Biological Activities
Hydrazones, including structures similar to 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone, have been explored for their biological activities. Studies have synthesized and evaluated diaryl and triaryl hydrazone derivatives for their potential as estrogen receptor modulators, showing significant activity in anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities. This highlights the compound's potential in drug discovery and development for treating various conditions (Pandey et al., 2002).
Material Science and Sensing
The compound's derivatives have found applications in material science, particularly in the development of colorimetric sensors for ion detection. Novel hydrazones have been synthesized and demonstrated as effective colorimetric sensors for acetate ion detection, revealing the compound's utility in environmental monitoring and analytical chemistry. This work underscores the versatility of 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone derivatives in designing functional materials for specific sensing applications (Gupta et al., 2014).
Antiglycation and Pharmacological Potential
Further research into 2,4,6-trichlorophenyl hydrazones has indicated their potential in inhibiting the glycation of proteins, an essential process in the pathogenesis of diabetic complications. This indicates the broader pharmacological applications of compounds within this chemical class, offering a new avenue for therapeutic intervention against diseases associated with protein glycation. The identification of novel antiglycation agents from this class of compounds presents a promising area for future research in diabetes management (Khan et al., 2011).
properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-(furan-2-yl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O/c1-7(11-3-2-4-18-11)16-17-12-9(14)5-8(13)6-10(12)15/h2-6,17H,1H3/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQJGIAIADUUCV-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trichloro-N-[(E)-1-(furan-2-yl)ethylideneamino]aniline |
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